molecular formula C10H12O4 B3375770 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one CAS No. 114012-82-7

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one

Cat. No.: B3375770
CAS No.: 114012-82-7
M. Wt: 196.20
InChI Key: HACSOPAIMQVSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one, also known as acetosyringone, is an organic compound with the molecular formula C10H12O4. It is a phenolic ketone that is commonly found in plants and is known for its role in plant-microbe interactions. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one can be synthesized through several methods. One common synthetic route involves the acetylation of syringol (2,6-dimethoxyphenol) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high-quality products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3)[][3].

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 1-(3-hydroxy-4,5-dimethoxyphenyl)ethanol.

    Substitution: Formation of brominated or nitrated derivatives of the original compound[][3].

Scientific Research Applications

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Plays a role in plant-microbe interactions, particularly in the induction of virulence genes in Agrobacterium tumefaciens, which is important for genetic engineering of plants.

    Medicine: Investigated for its potential antioxidant and antimicrobial properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one can be compared with other similar phenolic compounds:

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethan-1-one: Similar structure but with different substitution patterns on the aromatic ring.

    3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: Contains an additional carbon in the side chain, leading to different chemical and biological properties[][5].

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-hydroxy-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)7-4-8(12)10(14-3)9(5-7)13-2/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACSOPAIMQVSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717150
Record name 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114012-82-7
Record name 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.